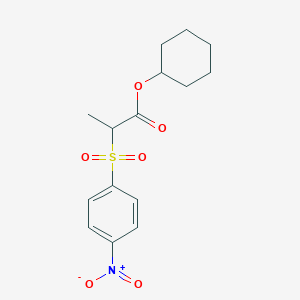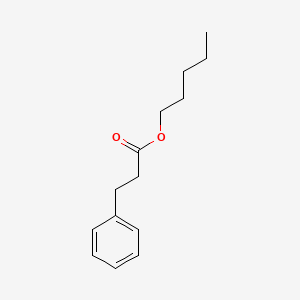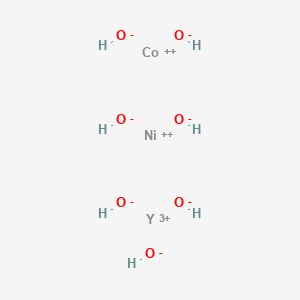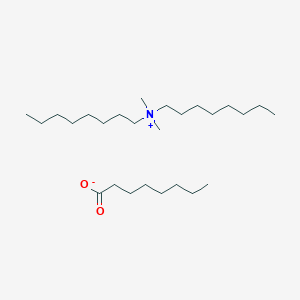
N~1~,N~3~,N~5~-Tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~,N~5~-Tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzene core substituted with three tricarboxamide groups, each linked to a 2,3-dimethylcyclohexyl moiety. Its intricate structure allows for diverse chemical interactions, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~,N~5~-Tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide typically involves multi-step organic reactions. One common method includes the reaction of benzene-1,3,5-tricarboxylic acid chloride with 2,3-dimethylcyclohexylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under precise temperature and pressure conditions. The use of catalysts and automated systems ensures high yield and purity of the final product. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~3~,N~5~-Tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tricarboxamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under mild heating.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N~1~,N~3~,N~5~-Tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique structural properties.
Mécanisme D'action
The mechanism by which N1,N~3~,N~5~-Tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide exerts its effects involves its ability to interact with specific molecular targets. The tricarboxamide groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclohexyl moieties provide hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~,N~3~,N~5~-Tris(2-aminoethyl)benzene-1,3,5-tricarboxamide: Known for its use in lipid-like nanoparticles for mRNA delivery.
N~1~,N~3~,N~5~-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide: Utilized in organic synthesis and material science.
Uniqueness
N~1~,N~3~,N~5~-Tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide stands out due to its unique combination of hydrophobic cyclohexyl groups and hydrogen-bonding tricarboxamide groups. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
436149-38-1 |
|---|---|
Formule moléculaire |
C33H51N3O3 |
Poids moléculaire |
537.8 g/mol |
Nom IUPAC |
1-N,3-N,5-N-tris(2,3-dimethylcyclohexyl)benzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C33H51N3O3/c1-19-10-7-13-28(22(19)4)34-31(37)25-16-26(32(38)35-29-14-8-11-20(2)23(29)5)18-27(17-25)33(39)36-30-15-9-12-21(3)24(30)6/h16-24,28-30H,7-15H2,1-6H3,(H,34,37)(H,35,38)(H,36,39) |
Clé InChI |
GKMHQSJRXIANRC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1C)NC(=O)C2=CC(=CC(=C2)C(=O)NC3CCCC(C3C)C)C(=O)NC4CCCC(C4C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)



![4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14256983.png)
![2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14256996.png)



